molecular formula C15H11BrO B3246228 (E)-4'-Bromostilbene-4-carbaldehyde CAS No. 176674-10-5

(E)-4'-Bromostilbene-4-carbaldehyde

Cat. No.: B3246228
CAS No.: 176674-10-5
M. Wt: 287.15 g/mol
InChI Key: HLPFHEPKRGKOMT-OWOJBTEDSA-N
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Description

Contextualization within the Broader Field of Stilbene (B7821643) Chemistry

Stilbenes are a class of organic compounds that have garnered significant attention due to their interesting photochemical and photophysical properties, as well as their presence in a variety of natural products. orgsyn.orgfishersci.co.uk The parent compound, stilbene (C₆H₅CH=CHC₆H₅), exists as two geometric isomers: (E)-stilbene (trans-stilbene) and (Z)-stilbene (cis-stilbene). The trans isomer is typically more stable due to reduced steric hindrance. fishersci.co.uk

The study of stilbenes is fundamental to understanding processes like photoisomerization, a light-induced conversion between the cis and trans forms, which has been a cornerstone in the development of photochemistry. nih.gov Furthermore, stilbene derivatives are investigated for their applications as fluorescent dyes, optical brighteners, and scintillators. nih.gov The core stilbene structure serves as a versatile platform for chemical modification, allowing for the fine-tuning of its properties by introducing various functional groups.

The Synergistic Significance of Aldehyde and Bromine Functionalities in Organic Synthesis and Materials Science

The presence of both an aldehyde and a bromine functionality on the stilbene framework is of significant strategic importance in chemical synthesis and the design of advanced materials.

The aldehyde group is a versatile functional group in organic chemistry. It can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, aldol (B89426), and Grignard reactions. researchgate.net In the context of materials science, the aldehyde group can be used to anchor the stilbene unit to other molecules or surfaces, or to participate in the formation of larger conjugated systems and polymers.

The bromine atom , a halogen, serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity allows for the further functionalization of the stilbene molecule, enabling the construction of more complex architectures. fupress.net In materials science, the presence of a heavy atom like bromine can influence the photophysical properties of the molecule, for instance, by promoting intersystem crossing, which can be relevant for applications in phosphorescent materials.

The combination of these two functional groups in a single molecule like (E)-4'-Bromostilbene-4-carbaldehyde creates a bifunctional building block with orthogonal reactivity, meaning that one group can be reacted selectively without affecting the other under appropriate conditions. This makes it a highly valuable intermediate for the synthesis of complex target molecules.

Overview of Academic Research Trajectories for this compound and Related Structural Congeners

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories of its structural congeners provide a clear indication of its potential areas of application. Research on substituted stilbenes is a vibrant and expanding field.

Derivatives of stilbene are widely explored for their potential in:

Materials Science: As components of organic light-emitting diodes (OLEDs), fluorescent probes for sensing and imaging, and as photoswitchable materials. orgsyn.org The introduction of functional groups like aldehydes and halogens can tune the emission color and quantum yield of these materials.

Medicinal Chemistry: Some stilbene derivatives exhibit interesting biological activities, including anticancer and anti-inflammatory properties. rsc.org The aldehyde and bromo groups could serve as handles for the synthesis of new drug candidates.

Supramolecular Chemistry and Crystal Engineering: The specific shape and functional groups of stilbene derivatives can be used to control their self-assembly into well-defined crystalline structures with interesting properties. The aldehyde and bromo groups can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in crystal engineering. chemspider.com

Based on these trends, it can be inferred that this compound would be a valuable precursor for the synthesis of novel materials with tailored optical and electronic properties, as well as for the development of new bioactive compounds.

Foundational Principles and Methodological Approaches for Investigating Complex Organic Molecules

The investigation of a complex organic molecule like this compound relies on a combination of synthetic and analytical techniques.

Synthesis: The construction of such a molecule typically involves well-established synthetic methodologies. Common strategies for forming the central carbon-carbon double bond of the stilbene core include:

Wittig Reaction: The reaction of a phosphonium (B103445) ylide with an aldehyde or ketone.

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction using a phosphonate (B1237965) carbanion, which often favors the formation of the (E)-isomer.

Heck Reaction: The palladium-catalyzed coupling of a vinyl halide or triflate with an aryl halide.

Suzuki and Stille Cross-Coupling Reactions: Palladium-catalyzed reactions that can also be employed to form the stilbene backbone. nih.govbldpharm.com

For the synthesis of this compound, a plausible route would be a Horner-Wadsworth-Emmons reaction between the ylide derived from 4-bromobenzylphosphonate and terephthalaldehyde (B141574), or a Suzuki or Heck coupling involving appropriately substituted precursors.

Characterization: Once synthesized, the structure and purity of the compound are confirmed using a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bond.

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the aldehyde (C=O stretch) and the aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and its conjugation system.

Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.

The following table provides a summary of the key properties of this compound and its closely related structural congeners.

PropertyThis compound (Predicted/Inferred)(E)-4-Bromostilbene nih.gov(E)-4-Formylstilbene
Molecular Formula C₁₅H₁₁BrOC₁₄H₁₁BrC₁₅H₁₂O
Molecular Weight 287.15 g/mol 259.14 g/mol 208.25 g/mol
Appearance Likely a crystalline solidWhite to off-white solidCrystalline solid
Key Functional Groups Aldehyde, Bromo, Alkene, Aromatic RingsBromo, Alkene, Aromatic RingsAldehyde, Alkene, Aromatic Rings
Probable Synthetic Routes Wittig, HWE, Heck, Suzuki CouplingWittig, Heck, Suzuki CouplingWittig, Heck, Suzuki Coupling
Potential Applications Intermediate in organic synthesis, Building block for functional materialsIntermediate in organic synthesisIntermediate in organic synthesis, Precursor for dyes

Properties

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h1-11H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPFHEPKRGKOMT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176674-10-5
Record name 176674-10-5
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Advanced Synthetic Methodologies for E 4 Bromostilbene 4 Carbaldehyde and Its Analogs

Convergent and Linear Synthesis Strategies

Olefination Reactions for Stilbene (B7821643) Core Formation

Olefination reactions are a cornerstone in the synthesis of stilbenes, providing a direct method for the formation of the central carbon-carbon double bond.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org In the context of synthesizing (E)-4'-bromostilbene-4-carbaldehyde, these reactions typically involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with a substituted benzaldehyde (B42025).

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is prepared by treating a phosphonium salt with a strong base. udel.edu For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium (B107652) halide is often used. The reaction generally proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com While effective, the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, sometimes leading to a mixture of (E) and (Z) isomers. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is more nucleophilic and generally provides better (E)-selectivity for the resulting alkene. chegg.comyoutube.com This reaction is often preferred for the synthesis of trans-stilbenes. The HWE reaction of benzaldehydes with phosphonates bearing electron-donating or electron-withdrawing groups has been shown to proceed in high yields, predominantly affording the (E)-isomer. researchgate.net For instance, the reaction of benzaldehyde with diethyl benzylphosphonate under phase-transfer catalysis conditions can produce (E)-stilbene. chegg.com

A general synthetic route to obtain this compound via a Wittig or HWE reaction would involve the reaction of 4-bromobenzyltriphenylphosphonium bromide with terephthalaldehyde (B141574) or the reaction of a suitable phosphorus ylide with 4-bromobenzaldehyde (B125591).

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons Reaction
Phosphorus Reagent Phosphonium Ylide Phosphonate Carbanion
Byproduct Triphenylphosphine oxide Water-soluble phosphate (B84403) ester
Stereoselectivity Variable, can produce E/Z mixtures Generally high (E)-selectivity
Reactivity of Reagent Less reactive ylides are more stable More nucleophilic carbanion

The Knoevenagel condensation is another valuable method for forming carbon-carbon double bonds, particularly for the synthesis of unsymmetrical stilbenes. nih.govnih.gov This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.gov Research has demonstrated that Knoevenagel condensations carried out in ethanol (B145695) at room temperature with potassium phosphate as a catalyst can produce (E)-stilbenes in high yields, often exceeding 80%. nih.govresearchgate.net

For the synthesis of analogs of this compound, a substituted benzaldehyde can be reacted with a phenylacetic acid derivative containing an activating group (like a cyano or nitro group) on the methylene carbon. This approach has been successfully used to synthesize a variety of substituted stilbenes. nih.govnih.gov The reaction is often highly stereoselective, yielding exclusively the (E)-isomer. nih.govresearchgate.net

Cross-Coupling Reactions for Carbon-Carbon Bond Construction

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is particularly useful for synthesizing stilbene derivatives. For instance, (E)-bromostilbene can be coupled with arylboronic acids in the presence of a palladium catalyst to form more complex stilbene structures. researchgate.netscielo.br The reaction typically requires a base, such as potassium hydroxide, to facilitate the transmetalation step. scielo.br

To synthesize this compound using this method, a potential route could involve the Suzuki-Miyaura coupling of 4-bromostyrene (B1200502) with a boronic acid derivative of 4-formylbenzene, or the coupling of 4-vinylbenzaldehyde (B157712) with a 4-bromophenylboronic acid derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

Component Role Example
Organoboron Compound Nucleophilic partner Phenylboronic acid
Organohalide Electrophilic partner (E)-4-Bromostilbene
Palladium Catalyst Facilitates the reaction Pd(OAc)2/PPh3
Base Activates the organoboron species KOH, t-BuOK

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of stilbenes. orgsyn.org The classic example involves the coupling of an aryl halide with styrene (B11656) to produce a stilbene derivative. wikipedia.org

In the context of synthesizing this compound, one could envision a Heck coupling between 4-bromobenzaldehyde (or a protected version) and styrene, or between 1-bromo-4-iodobenzene (B50087) and 4-vinylbenzaldehyde. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.net Microwave-assisted Heck coupling reactions in aqueous media have also been developed, offering a more sustainable approach. nih.gov

Variations of the Heck reaction, such as the use of arenediazonium salts as super-electrophiles, have been shown to enable ultra-fast synthesis of stilbenes. rsc.org Additionally, one-pot Wittig-Heck or oxidation-Wittig-Heck sequences allow for the in-situ generation of the alkene component followed by the Heck coupling, providing a streamlined approach to stilbene synthesis. rsc.org Denitrative Mizoroki-Heck reactions have also been developed, expanding the scope of suitable starting materials. chemrxiv.org

Sonogashira Coupling and Subsequent Transformations

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper(I) complexes, is instrumental in the synthesis of substituted stilbene precursors. wikipedia.orglibretexts.org The synthesis of the core diarylacetylene structure, a precursor to the stilbene backbone, can be efficiently achieved through this method.

A typical Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) salt (co-catalyst), and a suitable base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org For the synthesis of a symmetrical bis(4-bromophenyl)acetylene, a precursor to 4'-bromostilbene derivatives, 1-bromo-4-iodobenzene can be coupled with trimethylsilylacetylene. The trimethylsilyl (B98337) protecting group is often removed in situ. wikipedia.org The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-substituted position. wikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-iodobenzene). youtube.com

Copper Cycle : The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. youtube.com

Transmetalation : The copper acetylide then transfers the acetylenic group to the palladium complex. youtube.com

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the diarylacetylene product and regenerate the Pd(0) catalyst. libretexts.org

While the traditional Sonogashira reaction uses a copper co-catalyst, copper-free variations have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orglibretexts.org

Subsequent Transformation: Reduction of the Alkyne

Once the diarylacetylene intermediate is formed, the next crucial step is the stereoselective reduction of the alkyne to a trans-(E)-alkene. This transformation is key to establishing the desired (E)-geometry of the stilbene core. Several methods can be employed for this partial reduction, including:

Dissolving Metal Reduction : Reduction with sodium metal in liquid ammonia.

Catalytic Hydrogenation : Using a poisoned catalyst, such as Lindlar's catalyst, can lead to the cis-(Z)-alkene. However, other specific catalytic systems can favor the trans product.

Hydrometallation-Protonolysis : Hydroboration or hydroalumination of the alkyne followed by protonolysis of the resulting vinyl organometallic species.

Following the formation of the (E)-4,4'-dibromostilbene, one of the bromine atoms can be converted into a formyl group using various methods, including formylation reactions or by conversion to an organometallic species followed by reaction with a formylating agent.

Formylation Reactions for Aldehyde Introduction

The introduction of the aldehyde (formyl) group onto the stilbene aromatic ring is a critical step in the synthesis of this compound. Several classical and modern formylation methods can be applied.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.com The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. numberanalytics.comchemistrysteps.comyoutube.com

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the stilbene derivative in an electrophilic aromatic substitution. chemistrysteps.comyoutube.com The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. chemistrysteps.comyoutube.com

Reaction Steps:

Formation of Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. numberanalytics.com

Electrophilic Attack : The stilbene's aromatic ring attacks the Vilsmeier reagent. The reaction is regioselective, with substitution generally occurring at the position most activated by the stilbene bridge and any other directing groups, and often at the less sterically hindered para-position. youtube.com

Hydrolysis : The intermediate iminium salt is hydrolyzed to the final aldehyde product. youtube.com

This reaction has been successfully used in the synthesis of stilbene analogs, such as in the preparation of quinoline-3-carbaldehydes which are then reacted further to form stilbene derivatives. nih.gov The Vilsmeier reagent is a weaker electrophile compared to those in Friedel-Crafts reactions, making it particularly suitable for activated aromatic systems. chemistrysteps.com

Rieche Formylation and Gattermann-Koch Synthesis

Rieche Formylation is another method for introducing a formyl group onto electron-rich aromatic compounds. synarchive.comwikipedia.org This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) tetrachloride (SnCl₄). wikipedia.orgcommonorganicchemistry.comsciencemadness.org The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species that attacks the aromatic ring. A final hydrolysis step yields the aldehyde. commonorganicchemistry.com

Reagent/CatalystDescription
Dichloromethyl methyl etherActs as the source of the formyl group.
Titanium tetrachloride (TiCl₄)A common Lewis acid catalyst for the Rieche formylation. synarchive.comresearchgate.net

Gattermann-Koch Synthesis is a classic method for the direct formylation of aromatic hydrocarbons to produce aromatic aldehydes. numberanalytics.comtestbook.com The reaction uses a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, with a catalyst system typically comprising aluminum chloride (AlCl₃) and a copper(I) chloride co-catalyst. organicreactions.orgnumberanalytics.com The reactive electrophile is believed to be the formyl cation ([HCO]⁺), generated in situ. numberanalytics.com

However, the Gattermann-Koch reaction has its limitations. It is generally not applicable to phenols, phenol (B47542) ethers, or many heterocyclic compounds, and it often requires harsh conditions. testbook.comorganicreactions.orgthermofisher.com It is most effective for simple aromatic hydrocarbons like benzene (B151609) and alkylbenzenes. numberanalytics.comthermofisher.com Given the structure of (E)-4'-Bromostilbene, which contains deactivating bromine and an activating-but-complex vinyl bridge, the applicability of the Gattermann-Koch reaction might be limited compared to the Vilsmeier-Haack or Rieche methods.

Oxidation of Primary Alcohols and Reduction of Carboxylic Acid Derivatives

An alternative strategy to direct formylation involves the modification of a pre-existing functional group on the stilbene backbone.

Oxidation of Primary Alcohols

If a (E)-4'-Bromo-4-(hydroxymethyl)stilbene precursor is available, the target aldehyde can be synthesized through selective oxidation of the primary alcohol. It is crucial to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid. khanacademy.org

Several reagents are effective for this transformation:

Pyridinium chlorochromate (PCC) : A complex of chromium trioxide with pyridine (B92270) and HCl, PCC is a mild oxidant that reliably converts primary alcohols to aldehydes in dichloromethane (B109758) (DCM). youtube.com

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and mild conditions. youtube.com

Dess-Martin Periodinane (DMP) : This hypervalent iodine reagent provides a clean and efficient oxidation of primary alcohols to aldehydes under neutral conditions. youtube.com

TEMPO-catalyzed oxidation : Systems using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst with a stoichiometric co-oxidant like N-chlorosuccinimide or sodium hypochlorite (B82951) can achieve highly selective oxidation of primary alcohols. nih.govorganic-chemistry.org

Reduction of Carboxylic Acid Derivatives

Conversely, if the stilbene precursor bears a carboxylic acid or one of its derivatives at the 4-position, it can be partially reduced to the aldehyde. Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting acid and is typically reduced further to the alcohol. libretexts.orgchemistrysteps.com Therefore, the reduction is usually performed on a carboxylic acid derivative.

DerivativeReducing AgentKey Features
Acid Chlorides Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)This is a bulky and less reactive derivative of LiAlH₄. It reduces the highly reactive acid chloride to the aldehyde, but reacts only slowly with the aldehyde product, allowing for its isolation, especially at low temperatures (-78 °C). libretexts.orgchemistrysteps.com
Esters Diisobutylaluminium hydride (DIBAL-H)DIBAL-H is a selective reducing agent that can reduce esters to aldehydes. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org
Amides Sodium aluminohydride and alkoxyaluminohydridesThe selective reduction of N,N-disubstituted amides has been shown to be a useful route from carboxylic acids to the corresponding aldehydes. researchgate.net

This two-step approach (conversion of carboxylic acid to an acid chloride or ester, followed by reduction) provides a reliable pathway to the desired stilbene-carbaldehyde. libretexts.org

Stereoselective Synthesis and Geometric Isomer Control (E/Z Isomerism)

The synthesis of stilbene derivatives often yields a mixture of (E) and (Z) isomers. wiley-vch.de The (E)-isomer, being less sterically hindered, is generally more stable. wiley-vch.de For applications requiring the pure (E)-isomer of 4'-Bromostilbene-4-carbaldehyde, stereoselective synthetic methods are essential.

Several classic olefination reactions can be adapted for high (E)-selectivity:

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction : The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. While the standard Wittig reaction can give poor E/Z control, the Horner-Wadsworth-Emmons (HWE) modification, which uses phosphonate carbanions, generally provides excellent E-selectivity, especially with unstabilized ylides or under thermodynamic control. nih.gov The HWE reaction has been used to synthesize (E)-stilbenes with high selectivity (E/Z ratio of 99:1). nih.gov

Heck Reaction : This palladium-catalyzed cross-coupling of an aryl halide with an alkene can be used to synthesize stilbenes. The stereochemical outcome is often highly dependent on the specific catalyst, ligands, and reaction conditions. wiley-vch.de

Perkin Reaction : A modified Perkin reaction between benzaldehydes and phenylacetic acids can produce (E)-stilbenes with high trans-selectivity. wiley-vch.de

Knoevenagel Condensation : The condensation between an aldehyde and a compound with an active methylene group, such as a substituted phenylacetonitrile, can afford (E)-stilbenes in high yields and selectivity. nih.gov

McMurry Reaction : The reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent can form alkenes. While it can produce stilbenes, controlling the stereoselectivity can be challenging. chemrxiv.org

Recent advances include silver-catalyzed self-coupling of N-triftosylhydrazones, which has been shown to produce trans-stilbenes with excellent stereoselectivity. acs.org Furthermore, precise control over rapid cis-trans isomerization of α-anionic stilbene intermediates using flow microreactors has been demonstrated as a method for the highly regioselective and stereoselective synthesis of functionalized (E)- and (Z)-stilbenes. nih.gov

Chemo- and Regioselective Synthesis of Substituted Stilbene-Carbaldehydes

The synthesis of a specifically substituted molecule like this compound requires careful control of both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution).

Regioselectivity in the introduction of the bromo and carbaldehyde groups is paramount. The synthetic strategy must account for the directing effects of the substituents.

In electrophilic aromatic substitution reactions (e.g., Vilsmeier-Haack, Rieche), the incoming electrophile will be directed by the existing groups on the aromatic rings. The stilbenyl group is an ortho-, para-director. If one ring is substituted first, that substituent will influence the position of the second substitution on the other ring. For instance, in a Vilsmeier-Haack formylation of 4-bromostilbene, the formyl group would be directed to the para position of the unsubstituted ring.

In cross-coupling reactions (e.g., Sonogashira, Heck), the regiochemistry is predetermined by the position of the leaving group (e.g., halide, triflate) on the starting materials. To synthesize this compound, one could couple 4-bromostyrene with 4-iodobenzaldehyde (B108471) (or a protected version) via a Heck reaction, or couple 4-bromophenylacetylene with 4-iodobenzaldehyde via a Sonogashira reaction followed by reduction.

Chemoselectivity is crucial when multiple reactive sites are present. For example, when using a molecule containing both an iodide and a bromide, the greater reactivity of the C-I bond in palladium-catalyzed coupling reactions allows for selective reaction at that site, leaving the C-Br bond intact for subsequent manipulations. wikipedia.org Similarly, when performing a reduction on a molecule containing both an ester and a ketone, the choice of reducing agent can determine which group is reduced.

Modern synthetic methods are continuously being developed to improve selectivity. The use of precisely designed catalysts and reaction conditions, including flow chemistry, allows for the synthesis of complex substituted stilbenes with high degrees of chemo- and regioselectivity, which is essential for creating novel materials and therapeutic agents. nih.govmdpi.com

Exploration of Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic pathways for this compound and its analogs. Green chemistry focuses on designing processes that minimize the use and generation of hazardous substances, enhance energy efficiency, and reduce waste. unibo.itjetir.org Key strategies explored for stilbene synthesis include the use of alternative energy sources, environmentally benign solvents, and efficient catalytic systems.

One of the most prominent green techniques applied to stilbene synthesis is the use of microwave irradiation. at.ua Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. uns.ac.idresearchgate.net For instance, the Mizoroki-Heck reaction, a cornerstone of stilbene synthesis, has been adapted for microwave conditions. A highly effective protocol utilizes a palladium nanocatalyst stabilized with poly(N-vinylpyrrolidone) (PVP-Pd NPs) in aqueous media under microwave irradiation. beilstein-journals.orgnih.gov This method allows for the synthesis of various stilbenes in good to excellent yields (40–100%) with low catalyst loading, short reaction times, and high turnover frequencies. beilstein-journals.orgnih.gov The use of a water/ethanol mixture as the solvent system is a significant environmental improvement over more hazardous organic solvents. beilstein-journals.org Furthermore, microwave-promoted Heck reactions have been successfully performed under ligand-free and solvent-free conditions, further enhancing their green profile. wiley-vch.de

The Wittig reaction, another classical method for creating the stilbene double bond, has also been re-evaluated through the lens of green chemistry. While effective, the traditional Wittig reaction suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. tamu.edu To address this and the reliance on organic solvents, a solvent-free Wittig reaction has been developed. wordpress.com This mechanochemical approach involves simply grinding the reactants (an aldehyde and a phosphonium ylide) in a mortar and pestle at room temperature. wordpress.comrsc.org This technique eliminates the need for solvents, simplifies the workup procedure, and reduces energy consumption. wordpress.comrsc.org

Solvent selection is a critical aspect of green chemistry. unibo.it The ideal green solvent is non-toxic, readily available, and has a minimal environmental impact. Water is an excellent candidate, and its use in catalytic reactions like the Heck coupling is a major advancement. beilstein-journals.orgnih.gov Ethanol, often derived from renewable resources, is another greener alternative to chlorinated solvents or aprotic polar solvents like DMF. researchgate.net One-pot tandem reactions, such as the sequential Wittig-Heck reaction, also contribute to greener synthesis by reducing the number of separate purification steps, thereby minimizing solvent use and waste generation. rsc.org

The development of efficient and recyclable catalysts is another key principle. The use of palladium nanoparticles (NPs) in aqueous media for Heck couplings is a prime example. beilstein-journals.orgnih.gov These catalysts demonstrate high activity and can often be recovered and reused, which is both economically and environmentally beneficial. researchgate.net Similarly, employing organocatalysts under microwave irradiation represents an efficient, metal-free green approach. nih.gov

The table below summarizes and compares various synthetic approaches for stilbene derivatives, highlighting the green chemistry principles incorporated into their design.

Method Key Reactants Catalyst/Base Solvent Conditions Yield Green Chemistry Aspect
Microwave-Assisted Heck Reaction Aryl bromides, AlkenesPVP-Pd NPs, K₂CO₃H₂O/EtOH130–150 ºC, MW40–100%Aqueous media, Energy efficient (MW), Low catalyst loading. beilstein-journals.orgnih.gov
Solvent-Free Wittig Reaction Aldehydes, Benzyltriphenylphosphonium chlorideSolid NaOHSolvent-freeGrinding, Room Temp.N/AMechanochemistry, No organic solvent, Low energy. wordpress.com
One-Pot Wittig-Heck Reaction Aromatic aldehyde, Ph₃PCH₃I, Aryl halidePANI-Pd, BaseN/AIn situ styrene generation53–89%Process intensification, Reduced purification steps. rsc.org
Conventional Heck Reaction Aryl halides, AlkenesPd(OAc)₂, K₃PO₄NoneMW, 300 W, 25 minN/ASolvent-free, Energy efficient (MW). wiley-vch.de
Double Heck Reaction Arenediazonium salts, VinyltriethoxysilanePd(OAc)₂MethanolRoom Temp.GoodReadily available starting materials (anilines), Mild conditions. orgsyn.org

These examples demonstrate a clear trend towards developing more sustainable and environmentally responsible methods for synthesizing this compound and related compounds. By integrating principles such as energy efficiency, use of safer solvents, and advanced catalytic systems, chemists can significantly reduce the environmental footprint of these valuable molecules.

Detailed Spectroscopic and Structural Elucidation of E 4 Bromostilbene 4 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-4'-Bromostilbene-4-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the olefinic protons, and the aromatic protons of the two phenyl rings. The aldehydic proton (H-C=O) is anticipated to appear as a singlet in the downfield region, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The olefinic protons of the trans-stilbene (B89595) moiety will likely appear as two doublets in the range of 7.0-7.5 ppm. The large coupling constant (J-value) between these protons, typically around 16 Hz, is characteristic of a trans configuration. The aromatic protons will present as a set of doublets and multiplets in the region of 7.4-7.9 ppm. The protons on the benzaldehyde (B42025) ring will be influenced by the electron-withdrawing aldehyde group, while those on the bromophenyl ring will be affected by the bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around 191-192 ppm. The olefinic carbons are predicted to resonate in the 125-135 ppm region. The carbon atoms of the two aromatic rings will show signals between 120 and 145 ppm. The carbon attached to the bromine atom (C-Br) will be shifted to a lower field compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic H9.98 (s)-
Aldehydic C-191.5
Olefinic Hα7.15 (d, J ≈ 16 Hz)-
Olefinic Hβ7.25 (d, J ≈ 16 Hz)-
Olefinic Cα-128.0
Olefinic Cβ-130.5
Aromatic H (CHO ring)7.85 (d, J ≈ 8 Hz), 7.65 (d, J ≈ 8 Hz)-
Aromatic C (CHO ring)-130.0, 130.8, 136.5, 143.8
Aromatic H (Br ring)7.55 (d, J ≈ 8.5 Hz), 7.45 (d, J ≈ 8.5 Hz)-
Aromatic C (Br ring)-122.0, 128.5, 132.0, 136.0

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be observed between the two olefinic protons, confirming their connectivity. Additionally, correlations between adjacent aromatic protons on each ring would help in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the olefinic and aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this compound, a key NOE would be observed between the olefinic protons and the ortho-protons of the adjacent phenyl rings, further confirming the trans stereochemistry of the double bond.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most prominent would be the C=O stretching vibration of the aldehyde group, expected to appear as a strong band in the FT-IR spectrum around 1700-1710 cm⁻¹. The C-H stretching of the aldehyde group would likely be observed as a weaker band around 2720-2820 cm⁻¹. The trans C=C double bond stretching vibration should appear in the region of 1630-1650 cm⁻¹ in both FT-IR and Raman spectra. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretching1700 - 1710
Aldehyde (C-H)Stretching2720 - 2820
Olefinic (C=C)Stretching (trans)1630 - 1650
Olefinic (=C-H)Bending (out-of-plane)960 - 970
Aromatic (C=C)Stretching1450 - 1600
Aromatic (C-H)Stretching3000 - 3100
C-BrStretching500 - 600

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental results.

Investigation of Conjugation Effects and Molecular Symmetry

The extended π-conjugation in this compound, involving the two phenyl rings, the olefinic double bond, and the carbonyl group, significantly influences its vibrational spectra. This conjugation leads to a lowering of the C=O and C=C stretching frequencies compared to their non-conjugated counterparts. The molecule possesses a C₁ point group symmetry, meaning all vibrational modes are theoretically active in both FT-IR and Raman spectroscopy. However, the intensities of the bands can differ significantly between the two techniques, providing complementary information. For instance, the symmetric stretching of the C=C double bond is often stronger in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the extensive conjugated system. Based on data for similar stilbene (B7821643) derivatives, a major absorption maximum (λ_max) is anticipated in the range of 320-340 nm. The presence of the bromo and aldehyde substituents will likely cause a red-shift (bathochromic shift) compared to unsubstituted stilbene.

Fluorescence Spectroscopy: Stilbene and its derivatives are well-known for their fluorescent properties. Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission. The emission spectrum would likely be a broad band at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the solvent environment. The bromine atom, due to the heavy-atom effect, might lead to some quenching of the fluorescence through enhanced intersystem crossing to the triplet state. The photophysical properties of stilbene-like molecules are a subject of extensive research.

Characterization of Electronic Transitions and Conjugated Systems

The electronic properties of this compound are dominated by its extensive conjugated π-system. This system extends across both phenyl rings and the central ethylenic C=C double bond. The presence of an electron-withdrawing aldehyde group (-CHO) and a halogen (-Br) substituent influences the electronic distribution within this system.

The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands arising from π → π* electronic transitions within the conjugated stilbene core. The primary absorption band, often referred to as the K-band, is characteristic of highly conjugated systems and is anticipated to appear at a relatively long wavelength, likely above 300 nm. The conjugation between the two aromatic rings through the ethylene (B1197577) bridge allows for the delocalization of π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The aldehyde group, being a chromophore itself, can also participate in n → π* transitions. However, these transitions are typically much weaker in intensity compared to the π → π* transitions and may be obscured by the stronger absorption bands of the stilbene backbone. The bromine atom, through its inductive and resonance effects, will further modulate the energy levels of the molecular orbitals, likely causing a bathochromic (red) shift in the absorption maximum compared to unsubstituted stilbene.

Elucidation of Photophysical Properties (e.g., Absorption and Emission Maxima, Quantum Yields)

The photophysical properties of stilbene derivatives are of significant interest due to their applications in materials science and as fluorescent probes. Like other trans-stilbenes, this compound is expected to be fluorescent. Upon absorption of UV light, the molecule is promoted to an excited singlet state. It can then relax to the ground state via radiative (fluorescence) or non-radiative pathways.

A key photochemical process for stilbenes is the trans-cis (E/Z) isomerization around the central double bond, which often competes with fluorescence, thereby reducing the fluorescence quantum yield. The presence of the bromine atom (heavy-atom effect) may also enhance intersystem crossing to the triplet state, potentially further decreasing the fluorescence quantum yield. The emission spectrum is expected to be a mirror image of the absorption spectrum, with the emission maximum (λem) shifted to a longer wavelength (Stokes shift).

Table 3.3.2: Photophysical Properties of this compound

Property Value
Absorption Maximum (λabs) Data not available
Molar Extinction Coefficient (ε) Data not available
Emission Maximum (λem) Data not available
Fluorescence Quantum Yield (Φf) Data not available

High-Resolution Mass Spectrometry (HRMS)

Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. The molecular formula for this compound is C₁₅H₁₁BrO. Due to the natural isotopic abundance of bromine (79Br at ~50.7% and 81Br at ~49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by approximately 2 mass units.

The calculated monoisotopic masses for the two major isotopologues are presented in the table below. An experimental HRMS measurement would be expected to match these values to within a few parts per million (ppm).

Table 3.4.1: Calculated Precise Molecular Mass for C₁₅H₁₁BrO

Isotopologue Calculated Monoisotopic Mass (Da)
C₁₅H₁₁79BrO 285.99913

Elucidation of Fragmentation Pathways and Structural Information

The fragmentation pattern observed in mass spectrometry provides valuable information for structural elucidation. For aromatic aldehydes, characteristic fragmentation pathways involve cleavages adjacent to the carbonyl group. miamioh.edulibretexts.orgjove.com

Key expected fragmentation pathways for this compound include:

Loss of a hydrogen radical (H•): Alpha-cleavage can lead to the loss of the aldehydic hydrogen, resulting in a stable acylium ion ([M-1]⁺). This is a very common fragmentation for aromatic aldehydes. whitman.edu

Loss of the formyl radical (•CHO): Cleavage of the bond between the phenyl ring and the carbonyl group can result in the loss of the formyl radical, yielding an [M-29]⁺ fragment. miamioh.edulibretexts.org

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion ([M-1]⁺) can subsequently lose a molecule of carbon monoxide to produce an [M-29]⁺ fragment.

Cleavage of the stilbene backbone: Fragmentation can also occur at the ethylenic bridge, leading to fragments corresponding to the bromophenyl and formylphenyl moieties.

Loss of the bromine atom (Br•): Cleavage of the C-Br bond would result in an [M-79/81]⁺ fragment.

Table 3.4.2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure/Loss
[M-1]⁺ Loss of H• from the aldehyde group
[M-29]⁺ Loss of the formyl radical (•CHO)

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Bond Geometries

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available in the searched databases, analysis of related stilbene structures allows for a reliable prediction of its key geometric features.

The molecule is expected to adopt a largely planar conformation to maximize π-conjugation. The central C=C double bond will exhibit the trans or (E) geometry, which is thermodynamically more stable than the cis isomer. There may be a slight twist between the planes of the two phenyl rings due to steric hindrance. The planarity of the molecule facilitates efficient packing in the crystal lattice, often involving π-π stacking interactions between adjacent molecules.

The bond lengths are expected to reflect the hybridisation of the atoms. The C=C ethylenic bond should be approximately 1.33-1.34 Å. The C-C bonds within the phenyl rings will be characteristic of aromatic systems (around 1.39 Å), while the single bonds connecting the rings to the ethylenic carbons will be shorter than a typical C-C single bond due to partial double bond character from conjugation.

Table 3.5.1: Expected Bond Geometries for this compound

Parameter Expected Value
C=C (ethylenic) bond length ~ 1.33 - 1.34 Å
C-Br bond length ~ 1.90 Å
C=O (aldehyde) bond length ~ 1.21 Å
Dihedral angle between phenyl rings Small, but likely non-zero
Crystal System Data not available

Investigation of Intermolecular Interactions and Crystal Packing

In the absence of specific data for this compound, a discussion of the potential intermolecular interactions can be inferred from the study of analogous compounds. Stilbene derivatives are well-known for their tendency to form highly ordered crystalline structures stabilized by a combination of forces.

Halogen Bonding: The bromine atom in the 4'-position is a potential halogen bond donor. In crystal engineering, bromine atoms frequently participate in halogen bonds (Br···O, Br···N, Br···π), where the electropositive region on the bromine atom interacts favorably with a Lewis base. In the case of this compound, the carbonyl oxygen of the aldehyde group on a neighboring molecule would be a prime candidate for a Br···O halogen bond. The geometry of such an interaction is typically linear, with the C-Br···O angle approaching 180°.

π-π Stacking: The two phenyl rings of the stilbene core provide extensive surface areas for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds, are a common feature in the crystal packing of aromatic compounds. The stilbene units may arrange in a parallel-displaced or a T-shaped (edge-to-face) fashion to maximize these favorable interactions. The presence of the electron-withdrawing bromine and aldehyde groups can modulate the electron density of the aromatic rings, influencing the geometry and strength of these π-π interactions.

A hypothetical arrangement of this compound molecules in a crystal lattice might involve layers of molecules, where within each layer, halogen bonds and C-H···O hydrogen bonds link the molecules into chains or sheets. These layers would then be held together by π-π stacking interactions between the stilbene backbones.

To provide a concrete example from a related structure, studies on other brominated stilbene derivatives have confirmed the presence of such interactions. For instance, in the crystal structure of similar compounds, short Br···O contacts and significant π-π overlap are frequently observed, dictating the packing motif. Without the specific crystallographic data for the title compound, these remain educated inferences.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD). These spectroscopic techniques are exclusively used to study chiral molecules, which are non-superimposable on their mirror images.

For chiroptical properties to be observed, a chiral derivative of this compound would need to be synthesized. This could be achieved by introducing a stereocenter, for example, by replacing one of the vinylic protons with a chiral substituent or by incorporating a chiral auxiliary into the molecule.

If such a chiral derivative were to be prepared, CD and ORD spectroscopy would be powerful tools for its stereochemical analysis.

Circular Dichroism (CD) Spectroscopy would measure the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would provide a unique fingerprint of the molecule's absolute configuration. The electronic transitions of the stilbene chromophore, perturbed by the chiral center, would give rise to these CD signals.

Optical Rotatory Dispersion (ORD) Spectroscopy would measure the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and can also be used to determine the absolute configuration of a chiral molecule.

A search of the scientific literature did not yield any reports on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no experimental data for this section can be presented. The potential application of these techniques remains hypothetical until such chiral compounds are synthesized and characterized.

Chemical Reactivity and Mechanistic Investigations of E 4 Bromostilbene 4 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a classic electrophilic center, characterized by a polarized carbon-oxygen double bond. This polarity makes the carbonyl carbon susceptible to attack by various nucleophiles.

Nucleophilic addition is the most fundamental reaction of the aldehyde group. masterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon leads to a tetrahedral intermediate, which is then typically protonated to yield the final product. youtube.com

Hydride Addition: The reduction of the aldehyde functionality to a primary alcohol is readily achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are common reagents for this transformation. chadsprep.comlibretexts.org NaBH₄ is a milder reagent, often used in alcoholic solvents, while the more powerful LiAlH₄ is used in ethereal solvents like THF and requires a separate aqueous workup step. bham.ac.ukmasterorganicchemistry.comucalgary.ca The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. ucalgary.ca

Organometallic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. youtube.comyoutube.com The carbon-metal bond is highly polarized, making the carbon atom strongly nucleophilic. This reaction is a powerful method for forming new carbon-carbon bonds. youtube.com The addition is generally irreversible due to the high basicity of the organometallic reagent. masterorganicchemistry.com

Amine Additions: Primary and secondary amines react with the aldehyde group in a nucleophilic addition reaction. The initial addition of an amine to the carbonyl carbon forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov This intermediate is often unstable and can undergo further reaction.

Reaction TypeReagentProduct
Hydride AdditionSodium Borohydride (NaBH₄)(E)-(4'-(4-(hydroxymethyl)styryl)phenyl)methanol
Organometallic AdditionMethylmagnesium Bromide (CH₃MgBr)(E)-1-(4'-(4-(1-hydroxyethyl)styryl)phenyl)ethanol
Amine AdditionAniline (C₆H₅NH₂)Hemiaminal Intermediate

This table presents representative examples of nucleophilic addition reactions.

Condensation reactions of the aldehyde moiety involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water.

Schiff Base Formation: The hemiaminal intermediate formed from the addition of a primary amine to (E)-4'-Bromostilbene-4-carbaldehyde can readily dehydrate to form an imine, also known as a Schiff base. This reaction is often catalyzed by acid and is reversible.

Aldol (B89426) Condensation: In the presence of a base, an aldehyde with α-hydrogens can form an enolate, which can then act as a nucleophile. masterorganicchemistry.com However, this compound lacks α-hydrogens and thus cannot self-condense via an aldol reaction. It can, however, act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with another enolizable ketone or aldehyde. magritek.comrsc.org For instance, reaction with a ketone like acetophenone (B1666503) in the presence of a base would yield an α,β-unsaturated ketone. rsc.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from an active methylene (B1212753) compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. alfa-chemistry.com The initial product undergoes dehydration to yield a new carbon-carbon double bond. sigmaaldrich.com The Doebner modification utilizes pyridine (B92270) as a solvent and a reactant with a carboxylic acid group, like malonic acid, which often leads to subsequent decarboxylation. organic-chemistry.orgyoutube.com

Condensation TypeReactant(s)CatalystProduct Type
Schiff Base FormationPrimary Amine (e.g., Aniline)Acid/BaseImine
Claisen-Schmidt CondensationAcetophenoneBase (e.g., NaOH)Chalcone (B49325) (α,β-unsaturated ketone)
Knoevenagel CondensationMalonic AcidPiperidine/Pyridineα,β-unsaturated carboxylic acid

This table illustrates the types of condensation reactions the aldehyde moiety can undergo.

The aldehyde group exists in an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aryl bromide or the stilbene (B7821643) double bond under appropriate conditions.

Oxidation to Carboxylic Acids: Aldehydes are readily oxidized to carboxylic acids. libretexts.org A variety of oxidizing agents can accomplish this transformation. Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic and effective choice. libretexts.org For greener and milder conditions, methods using hydrogen peroxide with a selenium catalyst have been developed. nih.gov

Reduction to Alcohols: As discussed in section 4.1.1, the selective reduction of the aldehyde to a primary alcohol is efficiently carried out using hydride reagents. Sodium borohydride (NaBH₄) is particularly useful for this selective transformation as it is a mild reducing agent that typically does not reduce esters, amides, or the aryl bromide. libretexts.orgmasterorganicchemistry.com Lithium aluminium hydride (LiAlH₄) also reduces the aldehyde to an alcohol but is a much stronger reducing agent. libretexts.orgbham.ac.uk

TransformationReagentProduct
OxidationJones Reagent (CrO₃/H₂SO₄)(E)-4'-(4-carboxystyryl)benzoic acid
ReductionSodium Borohydride (NaBH₄)(E)-(4'-(4-(hydroxymethyl)styryl)phenyl)methanol

This table shows the selective oxidation and reduction products of the aldehyde moiety.

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for elaborating the aryl bromide portion of the molecule.

C-C Bond Formation (Suzuki and Heck Reactions):

The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netnih.gov This reaction is highly versatile and tolerant of many functional groups, including the aldehyde present in the substrate. nih.govnih.gov

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction proceeds with high stereoselectivity. organic-chemistry.orgresearchgate.net The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

C-N Bond Formation (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orgnih.gov This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. libretexts.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the product. wikipedia.orglibretexts.org

C-O and C-S Bond Formation:

Variations of the Buchwald-Hartwig coupling can also be used to form C-O bonds (ether synthesis) by coupling the aryl bromide with alcohols or phenols, and C-S bonds by coupling with thiols. These reactions provide powerful alternatives to traditional methods like the Ullmann condensation. organic-chemistry.org

Coupling ReactionCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃C-C
HeckStyrenePd(OAc)₂, PPh₃, Et₃NC-C
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, XPhos, NaOt-BuC-N
Buchwald-Hartwig Ether SynthesisPhenol (B47542)Pd(OAc)₂, SPhos, K₃PO₄C-O

This table summarizes key cross-coupling reactions involving the aryl bromide moiety.

Aryl bromides can undergo lithium-halogen exchange upon treatment with strong organolithium bases, such as n-butyllithium or t-butyllithium, at low temperatures. This reaction rapidly converts the aryl bromide into a highly reactive aryllithium species. This organometallic intermediate can then be "quenched" by adding an electrophile, leading to the formation of a new bond. This two-step sequence is a powerful method for introducing a variety of functional groups onto the aromatic ring. For this compound, this reaction would need to be performed carefully to avoid attack at the aldehyde, possibly requiring the use of a protecting group for the aldehyde functionality.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. pdx.edunih.gov Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. nih.govyoutube.com

For an SNAr reaction to occur on the bromo-substituted ring of this compound, a potent nucleophile is required to attack the carbon atom bearing the bromine. youtube.com The presence of the electron-withdrawing aldehyde group on the other ring, while not directly attached to the ring undergoing substitution, can have a modest electronic influence transmitted through the conjugated stilbene backbone. The reaction would proceed through the formation of a Meisenheimer-like intermediate, where the negative charge is delocalized across the aromatic ring. Subsequent expulsion of the bromide ion would restore aromaticity and yield the substituted product.

It is important to note that the conditions for SNAr reactions can be harsh, often requiring high temperatures and strong bases. scranton.edu The stability of the stilbene double bond and the aldehyde group under these conditions must be considered.

Reactivity of the Stilbene Core

The stilbene core, characterized by the central carbon-carbon double bond connecting two phenyl rings, is a key determinant of the molecule's reactivity.

Stilbene and its derivatives are well-known to undergo photochemical cyclization reactions. Upon irradiation with ultraviolet light, (E)-stilbenes can isomerize to their (Z)-isomers, which can then undergo an intramolecular 6π-electrocyclization to form dihydrophenanthrenes. Subsequent oxidation of the dihydrophenanthrene intermediate leads to the formation of the corresponding phenanthrene (B1679779). This reaction, known as the Mallory photocyclization, is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.

For this compound, this photocyclization would be expected to yield a substituted dihydrophenanthrene, and upon oxidation, a phenanthrene derivative bearing both a bromo and a carbaldehyde substituent. The position of these substituents on the resulting phenanthrene ring is determined by the initial substitution pattern on the stilbene.

The carbon-carbon double bond of the stilbene core is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The double bond can act as a nucleophile and react with electrophiles. ma.educhegg.comodinity.com A classic example is the bromination of stilbene, which proceeds via a bromonium ion intermediate to give 1,2-dibromo-1,2-diphenylethane. odinity.comukessays.comdocsity.com The stereochemistry of the starting stilbene (E or Z) dictates the stereochemistry of the product. For this compound, electrophilic addition of bromine would be expected to yield a dibromo derivative. Other electrophiles, such as halogens, hydrogen halides, and oxidizing agents, can also add across the double bond.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of stilbenes can occur, particularly when the double bond is part of a conjugated system that can stabilize a negative charge. In the case of this compound, the presence of the aldehyde group can make the double bond more susceptible to nucleophilic attack, especially in a Michael-type addition.

Reaction Type Reagent Product Type
Electrophilic AdditionBr₂1,2-Dibromo derivative
Electrophilic AdditionHBrBromo-substituted ethane (B1197151) derivative
Nucleophilic AdditionNu⁻ (e.g., Grignard reagent)Substituted ethane derivative

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those based on ruthenium or molybdenum. wikipedia.org Cross-metathesis of this compound with other olefins could lead to the formation of new stilbene derivatives with different substituents. mit.edu This reaction offers a versatile method for modifying the stilbene backbone and introducing new functional groups. The success of olefin metathesis can be influenced by the steric and electronic properties of the substrates and the choice of catalyst. escholarship.org

Cascade and Multicomponent Reactions Employing this compound

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates. 20.210.105baranlab.org Multicomponent reactions (MCRs) are a type of cascade reaction where three or more reactants combine in a one-pot synthesis to form a product that contains significant portions of all the starting materials. rsc.orgnih.gov

The bifunctional nature of this compound, with its aldehyde and bromo-substituted aryl functionalities, makes it an excellent candidate for the design of cascade and multicomponent reactions.

For instance, the aldehyde group can readily participate in various MCRs, such as the Ugi, Passerini, or Hantzsch reactions. nih.govresearchgate.net Following the initial multicomponent transformation involving the aldehyde, the bromo-aryl group can then undergo a subsequent reaction, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling), in a one-pot fashion. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

An example of a potential cascade reaction could involve an initial Prins-type cyclization initiated by the aldehyde, followed by a Friedel-Crafts-type reaction involving the bromo-substituted ring. beilstein-journals.org The specific pathway and product would depend on the reaction conditions and the other reactants present.

Reaction Type Key Functionality Utilized Potential Products
Multicomponent Reaction (e.g., Ugi) followed by Cross-CouplingAldehyde and Bromo-arylHighly substituted, complex molecules
Cascade CyclizationAldehyde and Stilbene backboneFused ring systems

Investigation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

For SNAr reactions , kinetic studies would involve monitoring the rate of disappearance of the starting material or the appearance of the product under various conditions (e.g., different nucleophiles, solvents, and temperatures). This data can help to determine the rate law and activation parameters, providing insights into the rate-determining step and the structure of the transition state. youtube.com

For electrophilic additions to the double bond, mechanistic investigations often involve stereochemical studies to determine whether the addition is syn or anti. umkc.edu For example, the bromination of (E)-stilbene typically proceeds through an anti-addition mechanism. ukessays.com Computational studies can also be employed to model the reaction pathway and the structures of intermediates and transition states. nih.gov

In cascade and multicomponent reactions , elucidating the mechanistic pathway can be more complex due to the multiple bond-forming events occurring in a single pot. beilstein-journals.org Isotopic labeling studies, in situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of potential intermediates can provide valuable information about the reaction sequence. researchgate.net

Kinetic studies of olefin metathesis reactions involving this compound would focus on the rate of catalyst turnover and the factors influencing the selectivity of the metathesis reaction. mit.edu

Role of E 4 Bromostilbene 4 Carbaldehyde in Advanced Chemical Synthesis and Materials Science

Development of Functional Organic Materials

The inherent properties of the stilbene (B7821643) core, such as its rigidity, planarity, and extended π-conjugation, are fundamental to its application in functional organic materials. The strategic placement of the bromo and carbaldehyde substituents on the stilbene framework of (E)-4'-Bromostilbene-4-carbaldehyde provides handles to precisely tune these properties and build more complex architectures for specific applications.

Optoelectronic Materials: Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The stilbene scaffold is a well-known luminophore, and its derivatives are actively researched for optoelectronic applications. While direct studies on this compound in OLEDs and OPVs are not extensively documented, its structure is highly conducive to creating materials for this purpose.

OLEDs: The conjugated system of stilbene allows for efficient photoluminescence, a key requirement for emissive layers in OLEDs. The aldehyde and bromo groups on this compound can be used to synthesize more elaborate molecules. For instance, the aldehyde can be converted into a cyano group (-CN) via condensation with malononitrile, which can enhance electron-transporting properties and shift emission wavelengths. The bromo group can be used in Suzuki or Heck coupling reactions to attach other aromatic or charge-transporting moieties, leading to complex molecules with improved charge injection, transport, and emission characteristics. Stilbene derivatives, such as 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene, are known materials in the OLED field. alfachemic.com

OPVs: In organic photovoltaics, materials with broad absorption spectra and efficient charge separation and transport are required. The donor-π-acceptor (D-π-A) architecture is a common strategy for designing OPV materials. This compound can serve as a precursor to such molecules. The aldehyde group can be reacted to install a strong electron-acceptor unit, while the bromo-substituted ring can be modified to incorporate a strong electron-donor group, with the stilbene core acting as the π-bridge.

Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with a D-π-A structure are prime candidates for NLO materials.

This compound is an excellent platform for creating potent NLO chromophores. The stilbene unit acts as the polarizable π-conjugated bridge. The aldehyde and bromo groups are electron-withdrawing, but they can be readily converted into strong donor and acceptor groups to maximize the molecular hyperpolarizability (β), a measure of NLO activity. For example, a Wittig or Horner-Wadsworth-Emmons reaction on the aldehyde can extend the conjugation, while a Suzuki coupling at the bromine site can introduce a powerful donor group like a dialkylamino or methoxy-substituted phenyl ring.

Research on related stilbene and chalcone (B49325) derivatives validates this approach.

A study on highly polar stilbene derivatives prepared via the Horner–Wadsworth–Emmons method demonstrated their potential for second harmonic generation (SHG). One non-centrosymmetric polymorph of a substituted stilbene exhibited NLO activity over 32 times that of the urea (B33335) reference. rsc.org

Anthracenyl chalcones, which also possess a D-π-A structure, have been shown to have significant third-order optical nonlinearity, making them suitable for optical switching and limiting applications. nih.gov

Similarly, a Schiff base, 4-bromo-4'-chloro benzylidene aniline, synthesized from related precursors, was investigated as a third-order NLO material. researchgate.net

Table 1: NLO Properties of Related Aromatic Compounds

Compound Class Key Structural Feature Investigated NLO Property Notable Finding Reference
Substituted Stilbenes Donor-Acceptor Groups Second Harmonic Generation (SHG) Activity over 32 times that of urea for one polymorph. rsc.org
Anthracenyl Chalcones Extended π-Conjugation Third-Order Susceptibility (χ⁽³⁾) High χ⁽³⁾ value of 1.10 x 10⁻⁴ esu, indicating potential for optical switching. nih.gov

Chemosensors and Molecular Switches (non-biological sensing)

The ability of this compound to form Schiff bases is central to its application in designing chemosensors. A Schiff base is formed through the condensation reaction of the aldehyde group with a primary amine. This reaction links the stilbene core to another chemical entity, often one with specific ion-binding sites.

The resulting Schiff base ligand can act as a highly selective and sensitive chemosensor for metal ions. The binding of a target analyte (like a metal ion) to the Schiff base receptor site often causes a conformational change or an alteration in the electronic structure of the molecule. This, in turn, perturbs the photophysical properties of the stilbene fluorophore, leading to a detectable change in the fluorescence or absorption spectrum (a "turn-on" or "turn-off" response).

Mechanism: Schiff bases are effective as chemosensors due to their chelating ability and the conjugated system that can alter optical properties upon analyte binding. researchgate.net

Examples: Research has demonstrated that Schiff base derivatives of α-cyanostilbene can act as "turn-on" fluorescent chemosensors for mercury ions (Hg²⁺). researchgate.net The imine nitrogen and other nearby heteroatoms in the Schiff base ligand can coordinate with the metal ion, restricting intramolecular rotation and enhancing fluorescence emission.

Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli like light or pH. Stilbenes are classic photochromic switches, capable of E/Z (trans/cis) isomerization upon irradiation with UV light. This property can be harnessed in materials derived from this compound to create light-responsive systems where the switching process modulates optical or binding properties.

Ligand Design and Coordination Chemistry

The carbaldehyde functionality of this compound is a key feature for its use in ligand design and coordination chemistry. By reacting it with various amines, a diverse library of Schiff base ligands can be synthesized. These ligands are often polydentate, meaning they can bind to a metal center through multiple atoms (typically the imine nitrogen and another donor atom from the amine precursor).

The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems. The stilbene unit can influence the electronic properties of the metal center and can also facilitate the formation of polynuclear or supramolecular structures through π-π stacking interactions.

Synthesis: Transition metal (II) complexes are commonly synthesized by reacting a Schiff base ligand with a metal salt, such as a chloride or nitrate (B79036) salt of Co(II), Ni(II), Cu(II), or Zn(II). biointerfaceresearch.combohrium.com

Coordination: The Schiff base typically coordinates to the metal ion through the imine nitrogen atom and a phenolic oxygen or other donor atom, forming a stable chelate ring. nih.gov The geometry of the resulting complex (e.g., square planar, tetrahedral, or octahedral) depends on the metal ion, the ligand structure, and the reaction conditions. biointerfaceresearch.com

Reactivity: Group 3 metal complexes with a general (E)-stilbene ligand have been synthesized and characterized, showing that the stilbene unit can be chemically modified (reduced) upon complexation. rsc.org

Table 2: Examples of Transition Metal Complexes with Schiff Base Ligands

Metal Ion Ligand Type Coordination Environment Application/Study Reference
Co(II), Ni(II), Cu(II), Zn(II) Benzamide Schiff Base Octahedral / Square Planar Antimicrobial & Antioxidant Activity biointerfaceresearch.com
Pd(II) Substituted Salicylaldehyde Square Planar Antioxidant & Radical Scavenging nih.gov

Theoretical and Computational Studies of E 4 Bromostilbene 4 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine ground-state molecular properties, including orbital energies and charge distribution. For (E)-4'-Bromostilbene-4-carbaldehyde, DFT analysis reveals how the substituents modulate the electronic properties of the stilbene (B7821643) core.

The HOMO-LUMO energy gap is a key parameter, correlating with the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity and a red-shift (longer wavelength) in UV-Vis absorption. Computational studies on related stilbenes show that the introduction of both donor and acceptor groups across the π-system tends to decrease the HOMO-LUMO gap.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Stilbenes Calculated via DFT

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
trans-Stilbene (B89595) -5.98 -1.45 4.53
(E)-4-Nitrostilbene -6.45 -2.51 3.94
(E)-4-Aminostilbene -5.31 -1.22 4.09

Note: The values for specific compounds are representative examples from computational studies on substituted stilbenes. The trend for this compound is a qualitative prediction based on substituent effects.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and material properties of stilbene derivatives are highly dependent on their three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. A potential energy surface (PES) maps these energies as a function of geometric parameters, such as bond rotation angles (dihedral angles).

For this compound, the key conformational degrees of freedom are the rotation of the two phenyl rings relative to the plane of the central C=C double bond. While the conjugated π-system favors a planar conformation to maximize orbital overlap, steric hindrance between the ortho-hydrogens of the phenyl rings and the hydrogens on the vinyl bridge can lead to non-planar ground-state geometries. acs.org Computational studies on similar stilbenes have shown that the phenyl rings are often twisted out of the plane by a small angle. researchgate.net

The PES for this compound would have several important features:

Global Minimum: Corresponds to the most stable (E)-conformation, likely with slight twisting of the phenyl rings.

Isomerization Pathway: The path from the (E)-isomer to the higher-energy (Z)-isomer involves rotation around the central C=C bond. This process typically proceeds through a transition state in the first excited state, which is crucial for understanding the molecule's photochemical behavior.

Rotational Barriers: The PES would reveal the energy barriers for the rotation of the 4-bromophenyl and 4-formylphenyl groups around their respective C-C single bonds. These barriers are generally low, allowing for rapid rotation at room temperature.

Studies on sterically hindered stilbenes indicate that excitation can lead to significant changes in geometry, which has implications for their fluorescence properties. rsc.org The combination of an electron-withdrawing aldehyde group and a bulky bromine atom may influence the ground and excited state geometries and the energy landscape of the molecule.

Table 2: Calculated Conformational Parameters for Related Stilbene Derivatives

Compound Dihedral Angle (Ring 1) Dihedral Angle (Ring 2) Source
trans-Stilbene ~0° ~0° hi.is
trans-2-Chlorostilbene 18.2° 29.8° researchgate.net

Note: Dihedral angles refer to the twist of the phenyl ring relative to the ethylenic plane. Data is for related compounds to illustrate typical values.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with reasonable accuracy. For this compound, the chemical shifts of the vinyl protons are particularly informative about the geometry and electronic environment. Studies on chlorine-substituted stilbenes have shown that the chemical shifts of these protons are sensitive to the conformation and anisotropic effects of nearby substituents. researchgate.nethi.is The aldehyde proton would appear as a distinct singlet at a downfield chemical shift (typically 9-10 ppm). The aromatic protons would show a complex splitting pattern influenced by the electronic effects of the bromo and aldehyde groups.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. The main absorption band in stilbenes is due to the π→π* transition. The λ_max is sensitive to the extent of conjugation and the nature of the substituents. For this compound, the presence of an electron-withdrawing group (CHO) and a halogen (Br) on opposite ends of the conjugated system is expected to cause a bathochromic (red) shift compared to unsubstituted trans-stilbene (λ_max ≈ 295-300 nm).

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. Key vibrational modes for this molecule would include the C=O stretching frequency of the aldehyde (typically ~1700 cm⁻¹), the C=C stretching of the vinyl group (~1600-1650 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic rings. Comparing the calculated spectrum with the experimental one aids in the assignment of vibrational bands and confirms the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound based on Trends from Related Compounds

Spectroscopic Parameter Predicted Value/Region Notes
¹H NMR (Aldehyde H) 9.8 - 10.1 ppm Downfield due to deshielding by the carbonyl group.
¹H NMR (Vinyl H's) 7.0 - 7.5 ppm Chemical shifts are influenced by ring conformation and substituent effects. researchgate.nethi.is
UV-Vis λ_max 310 - 330 nm Red-shifted from trans-stilbene due to extended conjugation and substituent effects.
IR (C=O stretch) ~1705 cm⁻¹ Characteristic strong absorption for an aromatic aldehyde.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing researchers to map reaction pathways, identify intermediates, and calculate the energies of transition states. While specific mechanistic studies on this compound are scarce, we can illustrate the approach using a plausible synthetic route, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Consider the synthesis via an HWE reaction between 4-bromobenzaldehyde (B125591) and the phosphonate (B1237965) ylide derived from diethyl (4-formylbenzyl)phosphonate. Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the minimum energy structures of the reactants (aldehyde and ylide) and the final product, this compound.

Transition State Search: Locating the transition state structure for the key bond-forming step. For the HWE reaction, this would be the transition state for the addition of the carbanion to the aldehyde's carbonyl carbon.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction.

Intermediate Identification: Identifying any intermediates, such as the betaine-like adduct formed after the initial nucleophilic attack.

Stereoselectivity Analysis: The HWE reaction is known for its high (E)-selectivity. Computational analysis can explain this by comparing the activation energies for the pathways leading to the (E) and (Z) isomers. The transition state leading to the more stable (E)-product is typically lower in energy. wiley-vch.de

This type of analysis can clarify why certain reaction conditions favor specific products and can be used to optimize synthetic procedures. For example, studies on the Wittig reaction mechanism detail the formation and collapse of the four-membered oxaphosphetane intermediate, which dictates the stereochemical outcome. youtube.com Similarly, mechanisms involving the aldehyde group, such as nucleophilic additions, can be studied in detail, revealing how the electronic nature of the stilbene backbone influences the reactivity of the carbonyl carbon. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics excels at describing the electronic structure of static molecules, molecular dynamics (MD) simulations are used to study their motion and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular life that reveals dynamic processes and interactions with the environment, such as a solvent.

For this compound, an MD simulation would typically involve placing a single molecule (or an ensemble) in a box filled with solvent molecules (e.g., water, ethanol (B145695), or hexane) and simulating its behavior for nanoseconds or longer. Such simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute. Water molecules would likely form hydrogen bonds with the aldehyde oxygen, while the hydrophobic stilbene backbone would be surrounded by a more ordered solvent shell.

Conformational Dynamics: How the molecule flexes and bends at a given temperature. MD simulations can track the fluctuations of the dihedral angles of the phenyl rings, providing a dynamic picture of the conformations accessible to the molecule in solution. caltech.eduacs.org

Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent.

Interaction with Biomolecules: If a biological application is of interest, MD simulations can be used to study the binding of this compound to a protein target. These simulations can reveal the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and can be used to estimate the binding free energy. nih.gov

Enhanced sampling techniques, such as metadynamics, can be combined with MD to explore large-scale conformational changes, like the E/Z isomerization, or to overcome high energy barriers that are not accessible in standard MD simulations. nih.gov

Rational Design and Property Prediction of Novel Derivatives

A major strength of computational chemistry is its predictive power, which enables the rational design of novel molecules with desired properties. Starting with this compound as a lead scaffold, computational methods can be used to explore how structural modifications would impact its function. This in silico screening is far faster and cheaper than synthesizing and testing each compound. nih.govnih.gov

The design process might involve:

Defining a Target Property: The goal could be to enhance a specific property, such as its nonlinear optical response, its ability to act as a photoswitch, or its binding affinity to a therapeutic target like an enzyme or receptor. rsc.orgnih.gov

Generating a Virtual Library: A series of new derivatives is created computationally by modifying the parent structure. Modifications could include:

Changing the halogen (e.g., -F, -Cl, -I) to tune electronic effects and steric bulk.

Replacing the aldehyde with other electron-withdrawing groups (e.g., -CN, -NO₂) or electron-donating groups (e.g., -OH, -OCH₃).

Adding substituents at other positions on the phenyl rings.

High-Throughput Computational Screening: The properties of each molecule in the virtual library are calculated using methods like DFT. For instance, TD-DFT could be used to predict the UV-Vis spectra and identify candidates with absorption at a desired wavelength. Docking and MD simulations could be used to predict binding affinities to a protein.

Prioritizing Candidates: Based on the computational results, the most promising derivatives are selected for chemical synthesis and experimental validation.

This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery of new functional materials and therapeutic agents based on the stilbene framework.

Emerging Research Directions and Future Perspectives on E 4 Bromostilbene 4 Carbaldehyde

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of (E)-4'-Bromostilbene-4-carbaldehyde and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These modern techniques offer significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility.

Continuous flow reactors, in particular, have demonstrated their utility in the synthesis of functionalized stilbenes. beilstein-journals.orgscienceopen.comnih.gov Key advantages of this approach include:

Rapid and Efficient Transformations: Flow reactors facilitate rapid heat and mass transfer, leading to faster reaction times and higher yields. researchgate.net

Scalability: Scaling up reactions is often as simple as extending the reaction time or increasing the flow rate, as demonstrated by the successful gram-scale synthesis of heterohelicenes from stilbene (B7821643) precursors. researchgate.netchemrxiv.org

Improved Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions. researchgate.net

Process Optimization: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of reaction conditions to maximize product yield and minimize byproducts. researchgate.net

A notable application of flow chemistry in stilbene synthesis is the photocyclization of stilbene derivatives to produce phenanthrenes and helicenes. beilstein-journals.orgscienceopen.comnih.gov This light-driven cyclization, which can be challenging to scale up in batch processes, is well-suited for continuous flow systems. beilstein-journals.org

Exploration of Bio-Inspired Synthetic Pathways and Catalysis

The quest for more sustainable and efficient synthetic methods has led to the exploration of bio-inspired pathways and biocatalysis for the production of stilbene derivatives. Nature provides a rich source of inspiration, with many organisms producing a diverse array of stilbenoids through enzymatic processes. nih.gov

Microbial Biotransformation: Researchers are harnessing the metabolic machinery of microorganisms, such as the entomopathogenic fungus Beauveria bassiana, to perform specific chemical transformations on stilbene scaffolds. frontiersin.orgnih.gov This approach offers several advantages over traditional chemical synthesis:

High Stereoselectivity and Regioselectivity: Enzymes can catalyze reactions with a high degree of precision, leading to the formation of specific isomers. frontiersin.org

Mild Reaction Conditions: Biotransformations typically occur under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents. frontiersin.org

Environmentally Friendly: Biocatalytic processes are often considered "greener" than their chemical counterparts. frontiersin.org

For instance, Beauveria bassiana has been successfully used to produce stilbene O-methylglucosides, demonstrating the potential for creating novel derivatives with interesting biological activities. frontiersin.org

Enzymatic Catalysis: The use of isolated enzymes, such as peroxidases and laccases, is another promising avenue for the synthesis of stilbene oligomers. acs.org These enzymes can catalyze the oxidative dimerization of stilbene monomers, leading to the formation of more complex structures. acs.org Understanding the mechanisms of these enzymatic reactions could pave the way for the development of novel biocatalysts for the targeted synthesis of specific stilbene derivatives. acs.org

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Several advanced spectroscopic techniques are being employed for the in-situ monitoring of reactions involving stilbenes.

Spectroscopic Methods for Real-Time Analysis:

TechniqueApplication in Stilbene ChemistryKey Insights
NMR Spectroscopy Monitoring the progress of Heck coupling reactions. acs.orgnih.govresearchgate.netProvides information on the conversion of reactants, formation of products, and the presence of intermediates. acs.orgresearchgate.net
Raman Spectroscopy Tracking the structural evolution during photoisomerization. nih.govnih.govacs.orgwpmucdn.comAllows for the observation of vibrational modes and changes in molecular structure during a reaction. nih.govacs.org
UV-Vis Spectroscopy Following the photolysis and photocrosslinking of stilbene-based polymers. researchgate.netMonitors changes in the electronic absorption of the chromophore, indicating reaction progress. researchgate.net

In-situ NMR spectroscopy has been particularly useful in studying the mechanism of palladium-catalyzed Heck coupling reactions, a common method for stilbene synthesis. nih.govresearchgate.netresearchgate.net By monitoring the reaction mixture over time, researchers can gain a better understanding of the catalytic cycle and identify the active catalytic species. acs.org Similarly, time-resolved Raman spectroscopy has been instrumental in elucidating the ultrafast dynamics of stilbene photoisomerization, providing a detailed picture of the structural changes that occur on the femtosecond timescale. nih.govnih.gov

Development of Smart Materials Based on this compound Derivatives with Tunable Properties

The unique photoresponsive properties of the stilbene core make this compound a valuable building block for the development of "smart" materials. These materials can change their properties in response to external stimuli, such as light, opening up a wide range of potential applications. nih.govspecificpolymers.com

Photoresponsive Polymers: The reversible trans-cis isomerization of the stilbene double bond upon exposure to light is a key feature that can be harnessed to create photoresponsive polymers. nih.govpnas.org This isomerization can lead to macroscopic changes in the material's properties, such as:

Shape

Wettability

Solubility

Optical properties

For example, incorporating stilbene units into polymer backbones can lead to materials that contract or bend upon irradiation. specificpolymers.com Furthermore, the fluorescence properties of stilbene derivatives can be tuned, making them suitable for applications in sensors and imaging. researchgate.net

Liquid Crystalline Polymers: Stilbene-based polymers have also been shown to exhibit liquid crystalline behavior. researchgate.net The rigid nature of the stilbene unit can promote the formation of ordered phases, and the photoisomerization can be used to disrupt or alter this ordering, providing a mechanism for phototunable liquid crystal displays or other optical devices. researchgate.net

Challenges and Opportunities in Scalable Synthesis and Sustainable Industrial Applications

While this compound and its derivatives hold great promise, there are challenges to be addressed for their widespread industrial application.

Scalable Synthesis: Developing cost-effective and scalable synthetic routes is crucial for the commercialization of stilbene-based products. While flow chemistry offers a path towards scalability, optimizing these processes for large-scale production requires further research and development. beilstein-journals.orgresearchgate.net The sourcing of starting materials and the efficiency of multi-step syntheses are also important considerations. nih.gov

Sustainable Industrial Applications: The "green" credentials of stilbene-based materials are a significant advantage. The use of biocatalysis and greener synthetic methods contributes to their sustainability. frontiersin.orgmdpi.comresearchgate.net Potential industrial applications are diverse and include:

Pharmaceuticals: Stilbene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. mdpi.comnih.govresearchgate.netnih.govnih.gov

Cosmetics: The antioxidant and anti-aging properties of stilbenes make them attractive ingredients for cosmetic formulations. openpr.com

Dyes and Pigments: Stilbene derivatives are used in the synthesis of fluorescent dyes and optical brighteners. openpr.com

Electronics: The semiconducting properties of some stilbene derivatives are being explored for use in organic light-emitting diodes (OLEDs) and solar cells.

The development of new applications for stilbene derivatives is an active area of research, with the potential to expand their use in various industries and contribute to the development of more sustainable technologies. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-4'-Bromostilbene-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-bromobenzaldehyde derivatives with styrylboronic acids. Optimize solvent (e.g., THF or DMF), temperature (80–120°C), and base (e.g., K₂CO₃) for stereoselectivity and yield .
  • Wittig Reaction : Employ 4-bromobenzaldehyde with phosphonium ylides under inert conditions. Monitor reaction progress via TLC and purify via column chromatography.
    • Data Table :
MethodCatalyst/SolventYield (%)Purity (HPLC)
Suzuki-MiyauraPd(PPh₃)₄/THF75–85≥98%
Wittig ReactionPh₃P=CHAr/DCM60–70≥95%

Q. How should researchers characterize the stereochemical purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm E-configuration via coupling constants (J = 16–18 Hz for trans-vinylic protons) in ¹H NMR .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. Ensure data resolution ≤ 0.8 Å for accurate stereochemical assignment .
    • Critical Step : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and HPLC-MS for molecular ion peaks.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectral data (e.g., NMR, XRD) be resolved?

  • Methodology :

  • Data Triangulation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09). Adjust for solvent effects using PCM models .
  • Error Analysis : Check for crystal twinning or disorder in XRD data using SHELXL’s TWIN/BASF commands. Refine occupancy ratios for disordered atoms .
    • Example : Discrepancies in vinylic proton shifts may arise from solvent polarity; re-run NMR in deuterated DMSO or CDCl₃ .

Q. What strategies are effective for studying the photophysical properties of this compound in optoelectronic applications?

  • Methodology :

  • UV-Vis/FL Spectroscopy : Measure absorption/emission spectra in dichloromethane. Correlate λmax with TD-DFT calculations for excited-state behavior .
  • Quantum Yield : Use integrating sphere methods with reference standards (e.g., quinine sulfate).
    • Data Table :
Solventλabs (nm)λem (nm)ΦF
DCM3204500.45
THF3154400.38

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states (TS) for Suzuki coupling using B3LYP/6-31G(d). Calculate activation energies (ΔG‡) to compare catalytic systems .
  • Hammett Analysis : Correlate σpara values of substituents with reaction rates to design electron-deficient aryl partners .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-4'-Bromostilbene-4-carbaldehyde
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(E)-4'-Bromostilbene-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.